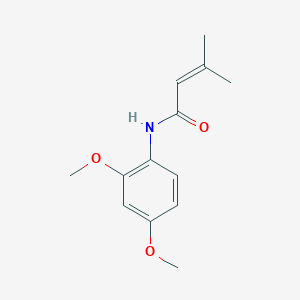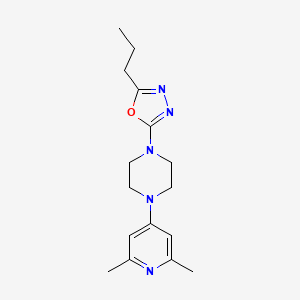
N-(2,4-dimethoxyphenyl)-3-methyl-2-butenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-3-methyl-2-butenamide, also known as DMBA, is a synthetic compound that has gained attention in the scientific community for its potential use in cancer research. DMBA is a member of the amide family and is known for its ability to induce tumors in experimental animals.
Mécanisme D'action
N-(2,4-dimethoxyphenyl)-3-methyl-2-butenamide acts as a carcinogen by inducing DNA damage and mutations in cells. The compound is metabolized by cytochrome P450 enzymes, which convert it to a reactive intermediate that can bind to DNA and cause damage. This damage can lead to mutations, which can result in the development of cancer.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-3-methyl-2-butenamide has been shown to have a variety of biochemical and physiological effects. In addition to its ability to induce tumors, N-(2,4-dimethoxyphenyl)-3-methyl-2-butenamide has been shown to cause oxidative stress, inflammation, and immune system dysfunction. It has also been linked to changes in hormonal regulation and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,4-dimethoxyphenyl)-3-methyl-2-butenamide in lab experiments is its ability to induce tumors in a relatively short period of time. This allows researchers to study the effects of potential cancer treatments in a more timely manner. However, there are also limitations to using N-(2,4-dimethoxyphenyl)-3-methyl-2-butenamide, including the fact that it is a synthetic compound that may not accurately reflect the effects of natural carcinogens. Additionally, the use of N-(2,4-dimethoxyphenyl)-3-methyl-2-butenamide in animal studies raises ethical concerns related to animal welfare.
Orientations Futures
There are several potential future directions for research related to N-(2,4-dimethoxyphenyl)-3-methyl-2-butenamide. One area of interest is the development of new cancer treatments that target the mechanisms of carcinogenesis induced by N-(2,4-dimethoxyphenyl)-3-methyl-2-butenamide. Another potential direction is the investigation of the effects of environmental toxins on cancer development, using N-(2,4-dimethoxyphenyl)-3-methyl-2-butenamide as a model compound. Additionally, further research is needed to better understand the biochemical and physiological effects of N-(2,4-dimethoxyphenyl)-3-methyl-2-butenamide and its metabolites.
Méthodes De Synthèse
N-(2,4-dimethoxyphenyl)-3-methyl-2-butenamide can be synthesized through a multistep process starting with the reaction of 2,4-dimethoxybenzaldehyde with methyl vinyl ketone, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The final product is obtained by reacting the resulting compound with hydroxylamine hydrochloride.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-3-methyl-2-butenamide is commonly used in experimental animal studies to induce tumors, particularly in the mammary gland. This compound is useful in studying the mechanisms of carcinogenesis and the effects of potential cancer treatments. N-(2,4-dimethoxyphenyl)-3-methyl-2-butenamide has also been used in studies related to DNA damage and repair, as well as in investigations of the effects of environmental toxins on cancer development.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-methylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(2)7-13(15)14-11-6-5-10(16-3)8-12(11)17-4/h5-8H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBXAHATMWOJBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=C(C=C(C=C1)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
But-2-enoic acid, amide, 3-methyl-N-(2,4-dimethoxyphenyl)- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-cyclopropyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5680526.png)
![2-(2-methoxyethyl)-9-(phenylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680533.png)
![1-(4-fluorophenyl)-4-(2-oxa-7-azaspiro[4.5]dec-7-yl)-4-oxobutan-1-one](/img/structure/B5680538.png)

![2-(2-methoxyethyl)-9-[(5-methylpyrazin-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680550.png)

![2-[4-(diethylamino)-2-hydroxybenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5680576.png)
![2-(5,6-dimethoxy-1-oxoisoquinolin-2(1H)-yl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5680580.png)
![5-(dimethylamino)-2-{2-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one](/img/structure/B5680585.png)
![2-(2-methoxyethyl)-8-{[5-(methoxymethyl)-2-thienyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5680592.png)
![N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5680611.png)


